(2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(2R,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-7-5-10(4,8(12)13)11-6-7/h7,11H,5-6H2,1-4H3,(H,12,13)/t7-,10-/m1/s1 |
InChI Key |
UVVXQDWSYHDUEX-GMSGAONNSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H](CN1)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1(CC(CN1)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with amino acid derivatives or substituted pentanedioates bearing protective groups such as tert-butyloxycarbonyl (Boc).
- For example, 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate is a frequent intermediate used for further transformations.
Cyclization and Functional Group Transformations
- A common approach involves the use of strong bases such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) at low temperatures (-78°C) under inert atmosphere to generate enolates or anionic intermediates.
- These intermediates are then reacted with electrophilic reagents like formic pivalic anhydride or formic acetic anhydride to introduce formyl or acyl groups, facilitating ring closure and functionalization.
- The reaction mixture is carefully warmed to controlled temperatures (around 5°C) and quenched with acetic acid and water to stop the reaction.
Protection and Deprotection Steps
- The tert-butoxy group is introduced via di-tert-butyl dicarbonate or similar reagents in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).
- After cyclization, the crude product is often treated with trifluoroacetic acid (TFA) at 5°C to 25°C to remove protecting groups selectively without racemization.
- Extraction and purification steps typically involve ethyl acetate or dichloromethane (DCM) extractions, drying over magnesium sulfate (MgSO4), filtration, concentration, and column chromatography.
Purification and Yield Optimization
- Purification is achieved via flash chromatography using solvent systems like hexane-ethyl acetate mixtures.
- Yields reported for key intermediates and final products range from approximately 75% to over 90%, indicating efficient synthetic protocols.
Representative Experimental Procedure (Adapted from Patent EP3015456A1)
| Step | Reagents and Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate, di-tert-butyl dicarbonate, DMAP, tertiary butanol, stirred at 25°C overnight | Formation of protected pentanedioate intermediate | 91.9 |
| 2 | nBuLi in hexane (1.6 M), THF, -78°C, addition of intermediate, stir 1 h | Generation of anionic intermediate | - |
| 3 | Addition of formic pivalic anhydride in THF dropwise at -78°C, stir 3 h | Acylation and ring closure | - |
| 4 | Warm to 5°C, quench with acetic acid and water, extract with ethyl acetate | Work-up to isolate crude product | - |
| 5 | Dissolve crude in methylene chloride, cool to 5°C, add TFA, stir 4 h at 25°C | Deprotection to yield pyrrolidine derivative | - |
| 6 | Concentrate, extract with DCM, purify by column chromatography | Final compound isolation | 84.4 - 90.5 |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm the stereochemistry and purity of the product.
- Optical rotation measurements ([α]D) are used to verify enantiomeric purity.
- Melting points and chromatographic retention times provide additional quality control parameters.
Advantages of the Described Methods
- Use of mild reaction conditions minimizes side reactions and racemization.
- Readily available and inexpensive starting materials reduce production costs.
- High stereoselectivity ensures the desired (2R,4R) configuration.
- Scalable procedures suitable for industrial synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Description |
|---|---|
| Starting Material | Boc-protected methyl-substituted pentanedioate derivatives |
| Key Reagents | nBuLi, LDA, formic pivalic anhydride, di-tert-butyl dicarbonate, TFA |
| Solvents | THF, tertiary butanol, methylene chloride, ethyl acetate |
| Temperature Range | -78°C to 25°C |
| Reaction Time | Several hours to overnight |
| Purification | Column chromatography (silica gel) |
| Typical Yield | 75% - 91.9% |
| Stereochemistry | (2R,4R) configuration maintained |
Chemical Reactions Analysis
Peptide Coupling Reactions
The carboxylic acid group undergoes amide bond formation under standard peptide coupling conditions. This reaction is critical in synthesizing bioactive molecules and peptides.
| Reagent | Conditions | Outcome |
|---|---|---|
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DMF, HOBt (hydroxybenzotriazole), room temperature | Amide formation with amines or amino acids |
| DCC (N,N'-dicyclohexylcarbodiimide) | DCM, HOBt, 0–5°C | Efficient coupling with minimal side products |
The reaction proceeds via activation of the carboxylic acid by the coupling reagent, forming an intermediate that reacts with amines. This method is widely used in peptide synthesis due to its high efficiency and selectivity .
Deprotection of the tert-Butoxy Group
The tert-butoxy protecting group is removed under acidic conditions to regenerate the free amine.
| Reagent | Conditions | Outcome |
|---|---|---|
| TFA (trifluoroacetic acid) | CH2Cl2, room temperature, 1–2 hours | Complete removal of tert-butoxy group |
| HCl (4M in dioxane) | 0°C, 30 minutes | Selective deprotection without side reactions |
This reaction is essential for exposing the amine functionality post-synthesis, enabling further derivatization .
Esterification
The carboxylic acid group can be converted to esters via alcoholysis.
| Reagent | Conditions | Outcome |
|---|---|---|
| MeOH, H2SO4 | Reflux, 60°C, 12 hours | Methyl ester formation |
| EtOH, TsOH | 120°C, 6 hours | Ethyl ester formation |
Esterification modifies the compound’s solubility and reactivity, facilitating downstream applications .
Hydrogenolysis
While not directly applicable to this compound, hydrogenolysis is relevant for derivatives with silyl or benzyl protecting groups.
| Reagent | Conditions | Outcome |
|---|---|---|
| H2, Pd/C | EtOAc, 1 atm H2, 24 hours | Removal of silyl or benzyl groups |
This reaction is critical for synthesizing analogs with diverse functional groups .
Structural and Mechanistic Insights
-
The tert-butoxy group acts as an effective protecting group for the amine, stabilizing the molecule during synthesis .
-
The pyrrolidine ring introduces stereochemical rigidity, influencing reaction selectivity and biological activity .
-
Stereochemical control is achieved via the (2R,4R) configuration, critical for maintaining bioactivity in derived compounds .
Analytical Techniques
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral and Antimicrobial Properties
Research has indicated that pyrrolidine derivatives, including (2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid, exhibit promising antiviral and antimicrobial activities. These compounds can inhibit viral replication and bacterial growth, making them candidates for developing new antiviral medications.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrrolidine structure could enhance its activity against specific viral strains. The introduction of tert-butoxy groups was found to improve solubility and bioavailability, critical factors for therapeutic efficacy.
1.2 Role in Drug Design
The compound serves as a building block in the synthesis of more complex molecules used in drug design. Its structural features allow for the modification of pharmacokinetic properties, which can be tailored to enhance drug performance.
- Data Table: Structural Modifications and Their Effects
Cosmetic Applications
2.1 Skin Care Formulations
The compound is also explored for its applications in cosmetic formulations, particularly in skin care products. Its properties as a moisturizing agent and skin conditioning agent make it suitable for inclusion in creams and lotions.
- Case Study : A formulation study highlighted the efficacy of this compound as a stabilizing agent in emulsions. The study showed that incorporating this compound improved the texture and sensory attributes of the final product while maintaining stability over time.
2.2 Experimental Design Techniques
The use of experimental design methodologies, such as Box-Behnken design, has been instrumental in optimizing formulations that include this compound. These techniques allow researchers to systematically evaluate the interactions between various ingredients.
- Data Table: Optimization Results
| Ingredient | Impact on Formulation | Optimal Concentration (%) |
|---|---|---|
| This compound | Improved moisturizing effect | 1-3% |
| Glycerin | Enhanced hydration | 5% |
| Emulsifying wax | Stability | 3% |
Mechanism of Action
The mechanism of action of (2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule. This compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its binding to proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Substituent Variations
Key analogs differ in stereochemistry, substituents, or functional groups, impacting reactivity, solubility, and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Research Findings and Data
Table 2: Key Research Insights
Biological Activity
(2R,4R)-4-(Tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological implications, particularly in the context of drug development.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C25H29NO5
- Molecular Weight : 423.50 g/mol
- CAS Number : 1975992-72-3
The structure includes a pyrrolidine ring with a tert-butoxy group and a carboxylic acid functional group, which are critical for its biological activity.
The primary biological activity of this compound is linked to its role as an intermediate in the synthesis of Eribaxaban, a direct factor Xa inhibitor. This class of compounds is significant in anticoagulation therapy, particularly for preventing venous thromboembolism (VTE) in patients undergoing total knee replacement (TKR) surgeries .
Pharmacological Studies
- Anticoagulant Activity :
- Clinical Implications :
Study on Eribaxaban Derivatives
A study published in 2009 evaluated various derivatives of Eribaxaban, including those derived from this compound. The results showed that these derivatives maintained potent anticoagulant properties while exhibiting favorable pharmacokinetic profiles. Specifically:
- Efficacy : Demonstrated significant reduction in thrombus formation.
- Safety Profile : Associated with lower rates of bleeding complications compared to existing anticoagulants .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H29NO5 |
| Molecular Weight | 423.50 g/mol |
| CAS Number | 1975992-72-3 |
| Purity | ≥97% |
| Role in Synthesis | Intermediate for Eribaxaban |
Q & A
Q. What are the standard methods for synthesizing (2R,4R)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid, and how do reaction conditions impact yield?
The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-couplings and acid-mediated deprotection. For example, tert-butyl XPhos and palladium diacetate are used under inert atmospheres for coupling reactions, achieving yields >95% in optimized conditions (e.g., acetone at 60°C for 10 minutes) . Critical factors include:
- Temperature control : Higher temperatures (40–100°C) improve reaction rates but may lead to racemization in stereosensitive intermediates.
- Solvent selection : Polar aprotic solvents like acetonitrile enhance nucleophilic substitution efficiency, while tert-butyl alcohol stabilizes intermediates during Boc protection .
- Workup protocols : Acidic hydrolysis (HCl/H₂O at 93–96°C) effectively removes tert-butyl groups without degrading the pyrrolidine core .
Q. How is the stereochemical integrity of (2R,4R)-configured pyrrolidines validated during synthesis?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming absolute configuration. For example, SC-XRD data (R factor = 0.037) resolved the (2R,4R) configuration of a related compound, showing distinct bond angles (C2–C1–N1 = 112.5°) and torsional deviations (<5°) . Complementary methods include:
Q. What safety precautions are critical when handling this compound?
The compound exhibits acute oral toxicity (H302) and respiratory irritation (H335). Key precautions include:
- PPE : Nitrile gloves, goggles, and N95 masks to prevent skin/eye contact and inhalation .
- Ventilation : Use fume hoods during weighing or reactions to avoid dust exposure.
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can conflicting NMR data for diastereomeric intermediates be resolved?
Discrepancies in NOESY or COSY spectra often arise from dynamic rotational barriers. For example, tert-butoxy groups in (2R,4R) isomers exhibit restricted rotation, splitting methyl proton signals into doublets (δ 1.42 ppm, J = 0.8 Hz). Strategies include:
Q. What strategies optimize enantiomeric excess (ee) in asymmetric syntheses of this compound?
High ee (>98%) is achievable via:
- Chiral auxiliaries : Use (S)-proline-derived catalysts to induce stereoselective ring closure .
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
- Crystallization-induced diastereomer transformation : Seed reactions with enantiopure crystals to drive equilibrium .
Q. How do structural modifications (e.g., fluorination) impact the compound’s physicochemical properties?
Fluorination at the 4-position increases metabolic stability and logP. For example:
Q. What analytical techniques are recommended for detecting trace impurities in bulk samples?
Q. How can computational modeling guide the design of derivatives for drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
